molecular formula C31H36O14 B1248132 Cypellogin C

Cypellogin C

Cat. No.: B1248132
M. Wt: 632.6 g/mol
InChI Key: JZWMWNFZJXHMLJ-HBAAEAASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on nomenclature patterns and structural analogs (e.g., Cypellogin A and B), it is presumed to belong to the flavonoid or phloroglucinol-derived class, commonly isolated from Eucalyptus species. Cypellogins A and B, its closest analogs, share the molecular formula C₃₁H₃₄O₁₄ (MW: 630.61) and are derived from Eucalyptus leaves .

Properties

Molecular Formula

C31H36O14

Molecular Weight

632.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylate

InChI

InChI=1S/C31H36O14/c1-31(2,41)15-6-3-13(4-7-15)29(40)42-12-21-23(36)25(38)26(39)30(44-21)45-28-24(37)22-19(35)10-16(32)11-20(22)43-27(28)14-5-8-17(33)18(34)9-14/h5,8-11,13,15,21,23,25-26,30,32-36,38-39,41H,3-4,6-7,12H2,1-2H3/t13?,15?,21-,23+,25+,26-,30+/m1/s1

InChI Key

JZWMWNFZJXHMLJ-HBAAEAASSA-N

Isomeric SMILES

CC(C)(C1CCC(CC1)C(=O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Canonical SMILES

CC(C)(C1CCC(CC1)C(=O)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O

Synonyms

cypellogin C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Structural Complexity: Cypellogins A/B are larger than common flavonoids (e.g., quercetin derivatives) and sesquiterpenes (e.g., cynaropicrin), suggesting diverse bioactivity .
  • Stereochemical Variation : Cypellogin A and B differ in optical rotation (refractive indices: -7° vs. +4°), indicating distinct stereochemistry despite identical formulas .
  • Source Specificity : Unlike Cynatroside B (hawthorn roots) or Cynaropicrin (artichoke), Cypellogins are uniquely associated with Eucalyptus .

Pharmacological Activities

Compound Bioactivity Mechanism/IC₅₀ Compared to Cypellogins
Cypellogin A/B Antitumor (in vitro) MS/MS fragmentation linked to phloroglucinol derivatives Baseline activity
Cynaropicrin Anti-inflammatory, cytotoxic Inhibits TNF-α (IC₅₀: 8.2 μM) Stronger anti-inflammatory action
Cynatroside B AChE inhibition, anti-amnesic IC₅₀: 3.6 μM (AChE) Neuroactivity not reported in Cypellogins
Quercetin rutinoside Antioxidant, anti-biofilm N/A Broader therapeutic scope

Functional Insights :

  • Anti-Inflammatory Potential: Cynaropicrin’s TNF-α inhibition surpasses Cypellogins’ reported effects, likely due to its sesquiterpene lactone moiety .
  • Antioxidant vs. Antitumor: Quercetin derivatives exhibit antioxidant synergy, whereas Cypellogins’ phloroglucinol core may enhance cytotoxicity .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural identity and purity of Cypellogin C?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation and high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity. For novel compounds, mass spectrometry (HR-ESI-MS) is critical to confirm molecular formulas. Cross-reference with analogs like Cypellogin A/B (C₃₁H₃₄O₁₄) for comparative analysis . Experimental protocols must adhere to reproducibility standards, including detailed solvent systems and instrument calibration .

Q. How can researchers design initial pharmacological assays to evaluate this compound's bioactivity?

  • Methodological Answer : Begin with in vitro models such as RAW264.7 macrophages for anti-inflammatory activity (e.g., TNF-α inhibition assays, IC₅₀ determination) and cytotoxicity screening using MTT assays. For neuroactivity, consider acetylcholinesterase (AChE) inhibition assays, as seen in related compounds like Cynatroside B (IC₅₀: 3.6 μmol/L) . Ensure dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to establish significance thresholds .

Q. What strategies ensure rigorous literature review processes for identifying gaps in this compound research?

  • Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or PCC (Population, Concept, Context) to define search terms (e.g., "this compound AND biosynthesis," "Cypellogin derivatives AND bioactivity"). Prioritize peer-reviewed databases (PubMed, Web of Science) and avoid unreliable sources like BenchChem . Document exclusion criteria to address publication bias .

Advanced Research Questions

Q. How can contradictory data on this compound's mechanism of action be resolved in preclinical studies?

  • Methodological Answer : Employ orthogonal validation methods:

  • In silico docking studies to predict target binding (e.g., molecular dynamics simulations).
  • Knockout cell lines or CRISPR-Cas9 models to confirm pathway involvement.
  • Meta-analysis of existing datasets to identify confounding variables (e.g., solvent effects, cell line variability). Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental designs optimize the isolation yield of this compound from natural sources?

  • Methodological Answer : Use response surface methodology (RSM) to model extraction parameters (solvent polarity, temperature, pH). Compare maceration vs. ultrasound-assisted extraction. For plant sources (e.g., Eucalyptus leaves, as with Cypellogin A/B), include phytochemical profiling to identify co-extracted inhibitors . Publish detailed protocols in supplementary materials for reproducibility .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., bioavailability, half-life) and metabolite profiling. Use disease-specific animal models (e.g., LPS-induced inflammation in mice) with biomarker validation (e.g., serum cytokines). Apply Hill slope analysis to compare potency shifts and adjust dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cypellogin C
Reactant of Route 2
Cypellogin C

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